molecular formula C17H24BrN3S B14208923 5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole CAS No. 832150-84-2

5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole

Katalognummer: B14208923
CAS-Nummer: 832150-84-2
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: YZHTVKGOFGMISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and the triazole intermediate.

    Attachment of the Nonylsulfanyl Group: The nonylsulfanyl group can be attached through a thiolation reaction using nonylthiol and the bromophenyl-triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Wirkmechanismus

The mechanism of action of 5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: It may inhibit key pathways, such as the synthesis of nucleic acids or proteins, leading to the suppression of microbial growth or cancer cell survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Bromophenyl)-1H-1,2,4-triazole: Lacks the nonylsulfanyl group, which may result in different chemical properties and applications.

    3-(Nonylsulfanyl)-1H-1,2,4-triazole:

Uniqueness

5-(2-Bromophenyl)-3-(nonylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and nonylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

832150-84-2

Molekularformel

C17H24BrN3S

Molekulargewicht

382.4 g/mol

IUPAC-Name

5-(2-bromophenyl)-3-nonylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C17H24BrN3S/c1-2-3-4-5-6-7-10-13-22-17-19-16(20-21-17)14-11-8-9-12-15(14)18/h8-9,11-12H,2-7,10,13H2,1H3,(H,19,20,21)

InChI-Schlüssel

YZHTVKGOFGMISQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCSC1=NNC(=N1)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.